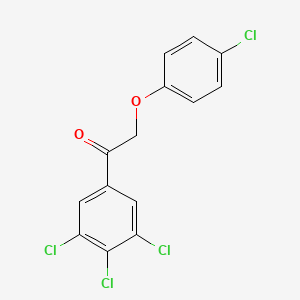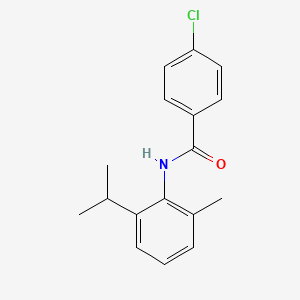![molecular formula C15H10N2S B5635573 2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
2-(2-thienyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(2-thienyl)imidazo[2,1-a]isoquinoline is a useful research compound. Its molecular formula is C15H10N2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05646950 g/mol and the complexity rating of the compound is 309. The solubility of this chemical has been described as 10.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bronchoconstriction and Hemoconcentration Inhibition
One significant application of derivatives of imidazo[2,1-a]isoquinoline, specifically in the realm of medical chemistry, is their use as antagonists for platelet-activating factor receptors. A study by Houlihan et al. (1993) focused on the modification of these compounds, resulting in analogs that demonstrated increased potency in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction and hemoconcentration in guinea pigs. This indicates potential therapeutic applications in treating conditions related to bronchoconstriction and hemoconstriction (Houlihan et al., 1993).
Antitumor Activities
Another area of research involving imidazo[2,1-a]isoquinoline derivatives is in the development of antitumor agents. Khodair et al. (2004) synthesized new polycyclic fused-ring systems related to imidazo[2,1-a]isoquinoline, some of which were tested for their antitumor activities. This research contributes to the ongoing exploration of novel compounds in cancer therapy (Khodair, Gesson, & El‐Ashry, 2004).
Synthesis Methods and Biological Activity
The synthesis methods of imidazo[2,1-a]isoquinolines have been a subject of research due to their biological activities. Hou et al. (2004) reported a novel method for synthesizing these compounds, highlighting their significance in various biological applications, such as their anti-inflammatory, antirhinoviral, local anesthetic, antiulcer, and contragestational properties (Hou, Wang, Huang, & Chen, 2004).
Derivatives Synthesis via Radical Cyclization
Liu et al. (2020) introduced a novel synthesis method for benzo[4,5]imidazo[2,1-a]isoquinolin derivatives. This method involves visible-light-induced radical cascade cyclization, yielding various derivatives that could have potential applications in pharmaceutical or material sciences (Liu, Yang, He, & Guan, 2020).
Lck Kinase Inhibitors
Research by Snow et al. (2002) identified imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, an enzyme involved in T-cell activation and immune response regulation. These compounds have potential therapeutic applications in immunological diseases and cancers (Snow et al., 2002).
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNEGGFOJLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)
![1-{3-methyl-5-[4-(methylthio)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5635504.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![[4-(Morpholin-4-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5635510.png)
![1-[(2,5-dimethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5635516.png)

![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)
![(4S)-N-[(4-fluorophenyl)methyl]-4-hydroxy-3,3,4-trimethylpiperidine-1-carboxamide](/img/structure/B5635540.png)
![2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5635580.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
